

# Synthesis of a Key Building Block for a Promising Leishmaniasis Drug Candidate

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## Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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Application Note & Protocol: Facile Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a Key Intermediate for **DNDI-6148**

Researchers have developed two new, practical, and scalable synthetic routes for 6-amino-1-hydroxy-2,1-benzoxaborolane, a crucial intermediate for the visceral leishmaniasis drug candidate, **DNDI-6148**.<sup>[1][2][3][4]</sup> These improved methods bypass the challenges associated with the previous synthesis, which involved a difficult and expensive nitration step of 1-hydroxy-2,1-benzoxaborolane.<sup>[2]</sup> The new approaches start from readily available and inexpensive materials, offering significant advantages for large-scale production.<sup>[1][2][3][5]</sup>

**DNDI-6148** is a promising oxaborole compound being investigated for the treatment of visceral leishmaniasis, a severe parasitic disease.<sup>[1][6][7][8]</sup> The development of cost-effective synthetic routes for its key intermediates is critical for ensuring future accessibility and affordability of the potential drug.<sup>[1][2][5]</sup>

The two novel synthetic pathways commence from either 4-tolunitrile or 2-methyl-5-nitroaniline. The first route, a five-step sequence starting from 4-tolunitrile, involves a key Hofmann rearrangement and achieves an overall yield of 40%.<sup>[2][3]</sup> The second, more practical, and scalable approach begins with 2-methyl-5-nitroaniline and utilizes a borylation of aniline

followed by continuous flow hydrogenation as key steps, resulting in a higher overall yield of 46%.<sup>[2][5]</sup>

## Comparative Analysis of Synthetic Routes

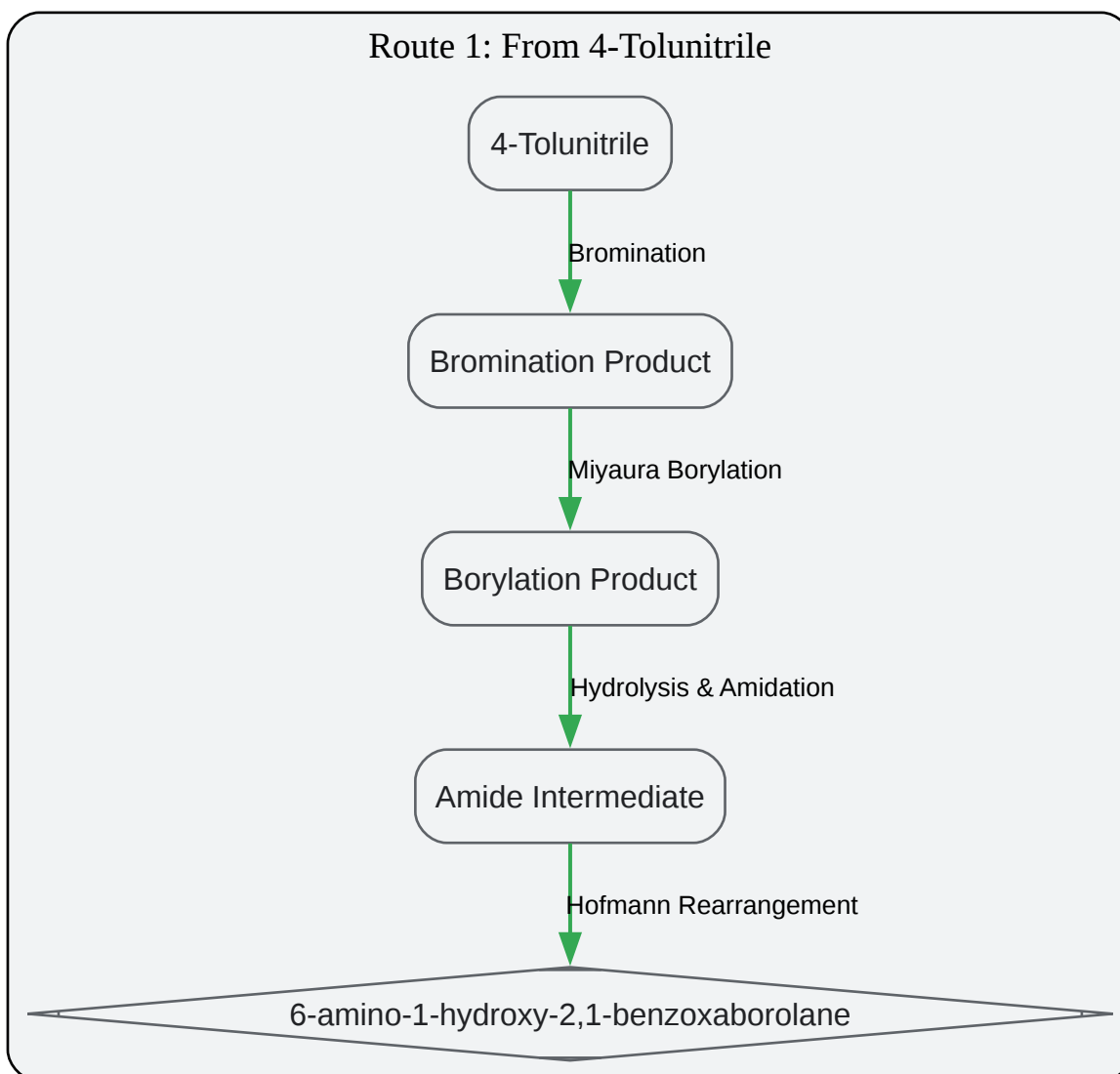
The following table summarizes the key quantitative data for the two newly developed synthetic routes to 6-amino-1-hydroxy-2,1-benzoxaborolane.

Starting Material	Key Reactions	Number of Steps	Overall Yield (%)	Reference
4-Tolunitrile	Hofmann Rearrangement	5	40	<sup>[2][3]</sup>
2-Methyl-5-nitroaniline	Borylation of Aniline, Continuous Flow Hydrogenation	4	46	<sup>[2][5]</sup>

## Experimental Protocols

### Route 1: Synthesis from 4-Tolunitrile

This five-step synthesis culminates in a Hofmann rearrangement to yield the desired product. The overall workflow is depicted in the diagram below.



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Caption: Synthetic workflow starting from 4-tolunitrile.

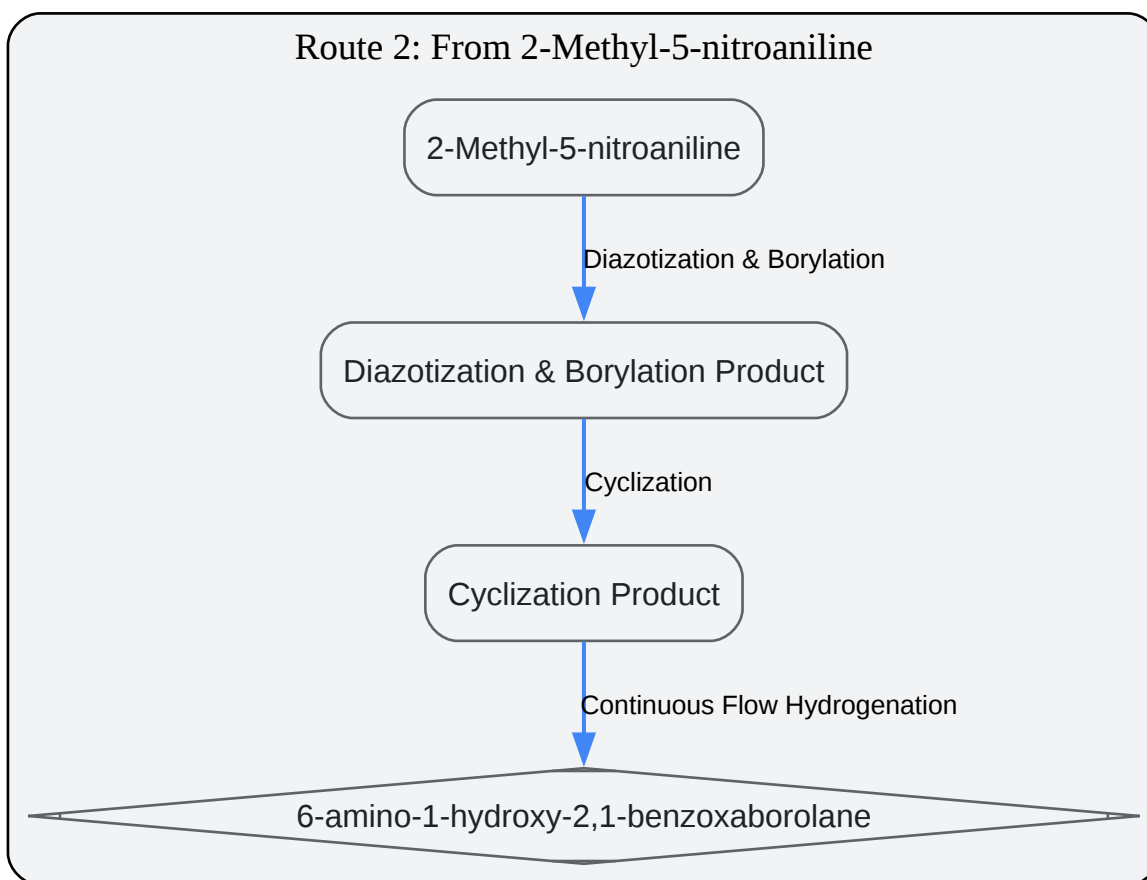
A detailed, step-by-step protocol for this route is outlined below:

- Bromination of 4-Tolunitrile: 4-Tolunitrile is first subjected to a bromination reaction to introduce a bromine atom at the ortho position to the methyl group.
- Miyaura Borylation: The resulting bromo-derivative undergoes a Miyaura borylation to install the boronic ester functionality.[9]

- Hydrolysis and Amidation: The nitrile group is then hydrolyzed to a carboxylic acid, followed by amidation to form the corresponding primary amide.
- Hofmann Rearrangement: The key step involves a Hofmann rearrangement of the amide to yield the 6-amino-1-hydroxy-2,1-benzoxaborolane.
- Purification: The final product is purified using appropriate techniques, such as crystallization or column chromatography.

## Route 2: Synthesis from 2-Methyl-5-nitroaniline

This more efficient four-step synthesis features a borylation of aniline and a continuous flow hydrogenation. The process is illustrated in the following diagram.



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Caption: Synthetic workflow starting from 2-methyl-5-nitroaniline.

The detailed experimental procedure for this preferred route is as follows:

- **Diazotization and Borylation of 2-Methyl-5-nitroaniline:** The synthesis begins with the diazotization of the aniline followed by a borylation reaction to introduce the boronic acid group.
- **Cyclization:** The intermediate undergoes cyclization to form the benzoxaborolane ring structure.
- **Continuous Flow Hydrogenation:** The nitro group is then reduced to an amine using a continuous flow hydrogenation setup, which offers advantages in terms of safety and scalability.
- **Isolation:** The final product, 6-amino-1-hydroxy-2,1-benzoxaborolane, is isolated and purified.

These novel synthetic strategies represent a significant advancement in the production of a key intermediate for a vital drug candidate, paving the way for more accessible treatment options for visceral leishmaniasis.

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